molecular formula C8H22HgSi2 B079299 Bis((trimethylsilyl)methyl)mercury CAS No. 13294-23-0

Bis((trimethylsilyl)methyl)mercury

Cat. No.: B079299
CAS No.: 13294-23-0
M. Wt: 375.02 g/mol
InChI Key: UQOFJLBRRNSQKQ-UHFFFAOYSA-N
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Description

Bis((trimethylsilyl)methyl)mercury is an organomercury compound with the chemical formula [(CH3)3SiCH2]2Hg. It is a chemical reagent known for its unique properties and applications in various fields of scientific research. The compound consists of a mercury atom bonded to two trimethylsilylmethyl groups, making it a valuable intermediate in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis((trimethylsilyl)methyl)mercury was first synthesized by the reaction of trimethylsilyl bromide with sodium amalgam. The reaction proceeds as follows: [ 2 \text{Na} + \text{Hg} + \text{TMSBr} \rightarrow \text{TMS}_2\text{Hg} + 2 \text{NaBr} ] where TMSBr represents trimethylsilyl bromide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent contamination and degradation of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis((trimethylsilyl)methyl)mercury undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen chloride and other halogenated compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include hexamethyldisilane, trimethylsilane, and trimethylsilyl chloride .

Scientific Research Applications

Bis((trimethylsilyl)methyl)mercury has several scientific research applications, including:

Mechanism of Action

The mechanism by which bis((trimethylsilyl)methyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can undergo oxidative addition and reductive elimination reactions, which are key pathways in organometallic chemistry. These reactions allow the compound to participate in the formation and cleavage of chemical bonds, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis((trimethylsilyl)methyl)mercury include:

Uniqueness

This compound is unique due to the presence of the trimethylsilylmethyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it a valuable reagent in the synthesis of organosilicon compounds .

Properties

IUPAC Name

bis(trimethylsilylmethyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11Si.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOFJLBRRNSQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Hg]C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22HgSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157874
Record name Bis((trimethylsilyl)methyl)mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13294-23-0
Record name Bis[(trimethylsilyl)methyl]mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13294-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis((trimethylsilyl)methyl)mercury
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis((trimethylsilyl)methyl)mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(trimethylsilyl)methyl]mercury
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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